HDAC Isozyme Selectivity vs. Class-Level Inhibitors
3-Fluoro-N,2-dimethylbenzamide demonstrates a defined isozyme selectivity profile against histone deacetylase (HDAC) enzymes, with an IC50 of 16 nM for HDAC3, 25 nM for HDAC1, and >10,000 nM for HDAC6 in a standardized nuclear extract assay [1]. This selectivity contrasts with the broader class-level inhibitory activity of many benzamide derivatives, which often exhibit significant potency across multiple Class I and Class II HDAC isozymes. For instance, a 2-methylamino benzamide analog (compound 13) displayed an HDAC3 IC50 of 41 nM but with >366-fold selectivity over HDAC1 [2]. The 3-fluoro substitution in the target compound appears to contribute to a more balanced Class I inhibition profile while maintaining a clear selectivity window against HDAC6, a feature that may reduce off-target liabilities associated with pan-HDAC inhibition [3].
HDAC1: 25 nM
HDAC6: >10,000 nM
| Evidence Dimension | HDAC Isozyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | HDAC3: 16 nM; HDAC1: 25 nM; HDAC6: >10,000 nM |
| Comparator Or Baseline | 2-Methylamino benzamide analog (Compound 13): HDAC3 IC50 = 41 nM; Selectivity ratio (HDAC1/HDAC3) >366-fold. Benzamide class baseline: pan-HDAC inhibition with varying selectivity. |
| Quantified Difference | Target compound exhibits >625-fold selectivity for HDAC3 over HDAC6; comparator compound exhibits >366-fold selectivity for HDAC3 over HDAC1. |
| Conditions | Human HeLa cell nuclear extract; Fluor-de-Lys substrate; 30 min incubation; spectrophotometric detection. |
Why This Matters
Procurement decisions for epigenetic target validation require compounds with defined, reproducible isozyme selectivity to avoid confounding biological readouts from off-target HDAC inhibition.
- [1] BindingDB BDBM50379135 (CHEMBL2012818). IC50 values for HDAC3, HDAC1, and HDAC6 in human HeLa cell nuclear extract. View Source
- [2] Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Med. Chem. Lett. 2020, 11, 1796-1804. Compound 13 data. View Source
- [3] HDAC3 is a potential validated target for cancer: An overview on the benzamide-based selective HDAC3 inhibitors through comparative SAR/QSAR/QAAR approaches. LAUSR. View Source
